Titanium,phenyltripropoxy-, (T-4)-
Description
Titanium,phenyltripropoxy-, (T-4)- is an organometallic compound characterized by a tetrahedral (T-4) geometry around the titanium center, bonded to one phenyl group and three propoxy ligands. This configuration imparts unique physicochemical properties, such as moderate Lewis acidity and stability in organic solvents, making it valuable in catalysis and material synthesis.
Properties
Molecular Formula |
C15H26O3Ti |
|---|---|
Molecular Weight |
302.23 g/mol |
IUPAC Name |
benzene;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C6H5.3C3H7O.Ti/c1-2-4-6-5-3-1;3*1-3(2)4;/h1-5H;3*3H,1-2H3;/q4*-1;+4 |
InChI Key |
MAPUDBCRDXPFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].C1=CC=[C-]C=C1.[Ti+4] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of titanium, phenyltripropoxy-, (T-4)- typically involves the reaction of titanium tetrachloride with phenylmagnesium bromide, followed by the addition of propanol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+PhMgBr+PrOH→
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences among titanium(IV) alkoxides with (T-4) geometry:
Key Observations :
- Electron Effects : The phenyl group in Titanium,phenyltripropoxy-, (T-4)- is electron-withdrawing, enhancing Lewis acidity compared to methyl or alkoxy substituents. This property is critical in catalysis, where increased acidity accelerates substrate activation .
- Steric Effects : Bulky substituents like tributoxy or phenyl improve hydrolytic stability but reduce solubility in polar solvents. For example, Titanium,tributoxyethoxy-, (T-4)- (CAS 93918-89-9) is used in hydrophobic coatings due to its low polarity .
Catalytic Performance
- Enantioselectivity : Chlorotitanium tetraisopropoxide (CAS 20717-86-6) demonstrates high enantioselectivity in ketone additions due to its balanced steric and electronic profile . In contrast, Titanium,phenyltripropoxy-, (T-4)- may exhibit different selectivity patterns owing to the phenyl group’s bulk.
- Reactivity : Methyl tris(isopropoxy)titanium (CAS 18006-13-8) facilitates reductive cyclopropanation via Ti-mediated C–C bond formation, a reaction less commonly reported for phenyl-substituted analogs .
Industrial Uses
- Catalysis : Used in asymmetric synthesis and polymer cross-linking.
- Material Science : Modifies surface properties in coatings and adhesives, akin to Titanium,tributoxyethoxy-, (T-4)- .
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